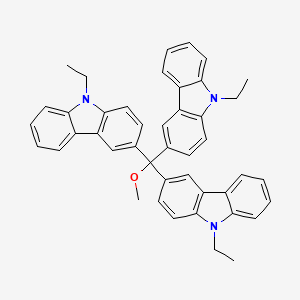
3,3',3''-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole compounds are known for their significant photochemical and thermal stability, as well as their good hole-transport ability. These properties make them valuable in various scientific and industrial applications, particularly in the fields of optoelectronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) typically involves multiple steps, starting with the preparation of the carbazole core. One common method is the Horner-Wadsworth-Emmons reaction, which is used to develop a new heterocycle-based monomer using 3,6-linked N-ethyl-carbazole as a central unit . The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where reagents like sodium methoxide or potassium tert-butoxide are used.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often occur at room temperature under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carbazole-3,6-dione, while reduction can produce various hydroxy derivatives.
Scientific Research Applications
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antitumor activity, particularly in melanoma cells.
Medicine: Explored for its role in drug development, especially in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate the p53 signaling pathway in melanoma cells, leading to increased apoptosis and cell cycle arrest . The compound may also interact with other signaling molecules, such as p38-MAPK and JNK, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor activity through the reactivation of the p53 pathway.
Polycarbazole derivatives: Used in various optoelectronic applications due to their excellent charge transport properties.
Uniqueness
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) stands out due to its unique structure, which allows for multiple functionalizations and modifications. This versatility makes it a valuable compound for a wide range of applications, from materials science to medicinal chemistry.
Properties
CAS No. |
112118-25-9 |
|---|---|
Molecular Formula |
C44H39N3O |
Molecular Weight |
625.8 g/mol |
IUPAC Name |
3-[bis(9-ethylcarbazol-3-yl)-methoxymethyl]-9-ethylcarbazole |
InChI |
InChI=1S/C44H39N3O/c1-5-45-38-17-11-8-14-32(38)35-26-29(20-23-41(35)45)44(48-4,30-21-24-42-36(27-30)33-15-9-12-18-39(33)46(42)6-2)31-22-25-43-37(28-31)34-16-10-13-19-40(34)47(43)7-3/h8-28H,5-7H2,1-4H3 |
InChI Key |
NJDVBPYXHXAEQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)(C6=CC7=C(C=C6)N(C8=CC=CC=C87)CC)OC)C9=CC=CC=C91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















